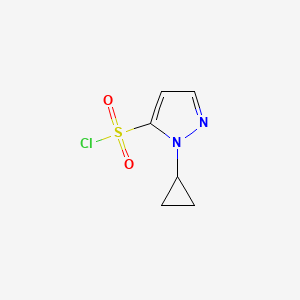
2-Cyclopropylpyrazole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropylpyrazole-3-sulfonyl chloride” is a chemical compound that contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazole derivatives are generally synthesized from hydrazines and 1,3-diketones . The synthesis of sulfonyl chlorides often involves the reaction of a diazonium chloride solution with a sulfur dioxide solution .Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The cyclopropyl group and the sulfonyl chloride group would be attached to this ring, but without specific information, it’s hard to say exactly what the molecule would look like.Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be quite diverse, depending on the nature of their substituent groups . Sulfonyl chlorides are typically reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Pyrroles and Pyrazines
- Sulfonyl chlorides, including compounds similar to 2-Cyclopropylpyrazole-3-sulfonyl chloride, have been utilized in the synthesis of polysubstituted pyrroles and pyrazines. These reactions typically involve cycloadditions or coupling with various organic substrates, demonstrating the reactivity and utility of sulfonyl chlorides in constructing heterocyclic compounds with potential biological activity (Wang, Lei, & Tang, 2015).
Catalytic Meta Sulfonation
- Catalytic meta sulfonation of aromatic compounds using sulfonyl chlorides under the catalysis of (arene)ruthenium(II) complexes illustrates the strategic use of these reagents in achieving regioselective sulfonation. This process highlights the potential of sulfonyl chlorides in synthetic chemistry for modifying aromatic compounds with sulfonyl groups in specific positions, impacting the physical, chemical, or biological properties of the molecules (Saidi et al., 2011).
Anticancer Activity Studies
- Sulfonyl chloride derivatives, upon further functionalization, have shown moderate anticancer activity against various cancer cell lines. This application underscores the potential of sulfonyl chloride compounds in medicinal chemistry as precursors for the synthesis of compounds with biological activity (Salinas-Torres et al., 2022).
Corrosion Inhibition
- Heterocyclic diazoles, which can be synthesized using sulfonyl chloride intermediates, have been explored as corrosion inhibitors for metals. This application reveals the industrial relevance of sulfonyl chloride derivatives in materials science, specifically in protecting metals from corrosive environments (Babić-Samardžija et al., 2005).
Activation for Sulfonamide Synthesis
- The activation of sulfamoyl and sulfonyl chlorides for the synthesis of aliphatic sulfonamides demonstrates the utility of sulfonyl chlorides in creating molecules of interest in medicinal chemistry, highlighting their role in late-stage functionalization of complex molecules (Hell et al., 2019).
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 2-cyclopropylpyrazole-3-sulfonyl chloride, are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopropylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBTJAARFOSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

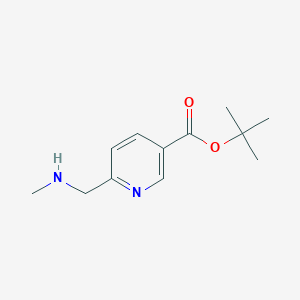
![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
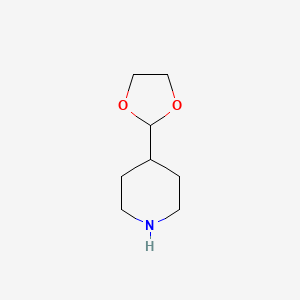
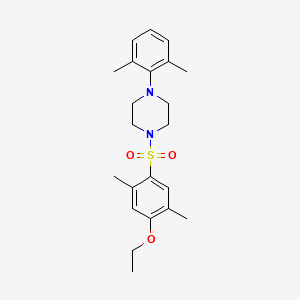
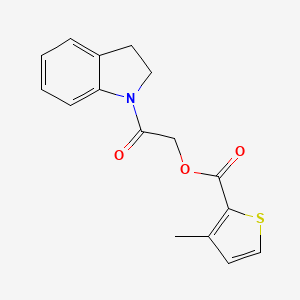

![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)


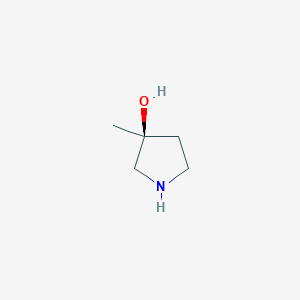

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2824613.png)
![3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea](/img/structure/B2824615.png)